(4-Fluoro-3-(n-pentyloxy)phenyl)Zinc bromide
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Overview
Description
(4-fluoro-3-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the fluoro and pentyloxy groups on the phenyl ring imparts unique reactivity and selectivity to the compound, making it a versatile tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 4-fluoro-3-(n-pentyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-3-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the compound into the corresponding hydrocarbon.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are commonly employed.
Major Products
The major products formed from these reactions include:
Phenol derivatives: from oxidation.
Hydrocarbons: from reduction.
Substituted aromatic compounds: from nucleophilic substitution.
Scientific Research Applications
(4-fluoro-3-(n-pentyloxy)phenyl)zinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-fluoro-3-(n-pentyloxy)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the presence of other reagents. The molecular targets and pathways involved include:
Nucleophilic attack: The organozinc intermediate acts as a nucleophile, attacking electrophilic centers in other molecules.
Catalytic cycles: In cross-coupling reactions, the compound participates in catalytic cycles involving palladium or other transition metals.
Comparison with Similar Compounds
Similar Compounds
(4-fluoro-3-(n-pentyloxy)phenyl)magnesium bromide: Another organometallic reagent with similar reactivity but different selectivity.
(4-fluoro-3-(n-pentyloxy)phenyl)lithium: A more reactive compound that requires stricter handling conditions.
(4-fluoro-3-(n-pentyloxy)phenyl)boronic acid: Used in Suzuki coupling reactions, offering different reactivity and selectivity profiles.
Uniqueness
(4-fluoro-3-(n-pentyloxy)phenyl)zinc bromide is unique due to its balanced reactivity and stability. It offers a good compromise between the high reactivity of lithium reagents and the stability of boronic acids, making it a versatile tool in organic synthesis.
Properties
Molecular Formula |
C11H14BrFOZn |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-pentoxybenzene-4-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-2-3-6-9-13-11-8-5-4-7-10(11)12;;/h4,7-8H,2-3,6,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
HXUQEAZEICCNHZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origin of Product |
United States |
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